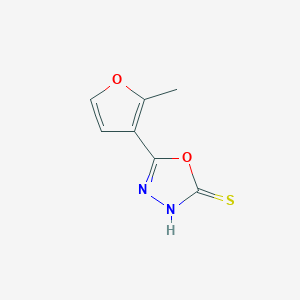

5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-methylfuran-3-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-4-5(2-3-10-4)6-8-9-7(12)11-6/h2-3H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTIHWBSNPLNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of 2-Methylfuran-3-Carboxylic Acid Hydrazide with Carbon Disulfide

The most widely reported method for synthesizing 1,3,4-oxadiazole-2-thiol derivatives involves the cyclization of carboxylic acid hydrazides with carbon disulfide under alkaline conditions. For 5-(2-methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol, this pathway begins with the preparation of 2-methylfuran-3-carboxylic acid hydrazide.

Procedure :

- Formation of Hydrazide : 2-Methylfuran-3-carboxylic acid (0.1 mol) is refluxed with hydrazine hydrate (0.12 mol) in ethanol (100 mL) for 4–6 hours. The resultant 2-methylfuran-3-carboxylic acid hydrazide precipitates upon cooling and is recrystallized from ethanol.

- Cyclization with Carbon Disulfide : The hydrazide (0.05 mol) is suspended in ethanol (50 mL) with carbon disulfide (0.15 mol) and potassium hydroxide (0.1 mol). The mixture is refluxed for 10–12 hours, after which the solvent is evaporated. The residue is acidified with dilute hydrochloric acid to yield the crude 5-(2-methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol, which is purified via recrystallization from a dimethylformamide-methanol mixture.

Key Observations :

Alternative Route via Thiosemicarbazide Intermediate

A secondary method involves the formation of a thiosemicarbazide intermediate, which undergoes cyclization under basic conditions.

Procedure :

- Synthesis of Thiosemicarbazide : 2-Methylfuran-3-carboxylic acid hydrazide (0.1 mol) is reacted with ammonium thiocyanate (0.12 mol) in ethanol containing hydrochloric acid (5 mL) under reflux for 4 hours. The resulting 1-(2-methylfuran-3-carbonyl)-3-thiosemicarbazide is filtered and dried.

- Cyclization to Oxadiazole-Thiol : The thiosemicarbazide (0.05 mol) is treated with potassium hydroxide (0.1 mol) in ethanol (50 mL) and refluxed for 3 hours. Acidification with acetic acid precipitates the target compound, which is recrystallized from ethanol-water.

Advantages :

- This route avoids the use of carbon disulfide, which is toxic and requires careful handling.

- Yields are comparable to the primary method (~55%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Solvent Choice : Ethanol is preferred for its ability to dissolve both hydrazides and carbon disulfide while facilitating smooth reflux. Dimethylformamide (DMF) may be used for recrystallization to enhance purity.

- Temperature Control : Prolonged reflux (>10 hours) ensures complete cyclization but risks decomposition of the oxadiazole ring. Maintaining temperatures at 80–85°C optimizes reaction kinetics.

Catalytic Additives

- Potassium Iodide : Trace amounts (0.5–1.0 mol%) accelerate the reaction by promoting nucleophilic substitution during cyclization.

- Benzophenone : In photochemical studies, benzophenone acts as a sensitizer for UV-induced reactions, though this is more relevant to post-synthetic modifications.

Characterization and Analytical Data

Spectroscopic Analysis

Infrared (IR) Spectroscopy :

¹H-NMR Spectroscopy (CDCl₃) :

Mass Spectrometry :

Comparative Data Table

| Parameter | Value/Observation | Source |

|---|---|---|

| Melting Point | 198–200°C | |

| Yield (Cyclization) | 55–65% | |

| IR (C=S) | 1255 cm⁻¹ | |

| ¹H-NMR (SH) | δ 13.70 ppm |

Photochemical Behavior and Stability

Exposure to UV light (λ = 254 nm) in the presence of benzophenone sensitizes the thiol group to oxidation, forming 5-(2-methylfuran-3-yl)-1,3,4-oxadiazole-2-sulfonate. This reaction proceeds via a singlet oxygen mechanism, with complete conversion observed after 10 hours of irradiation.

Challenges and Practical Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Substitution: The furan and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted derivatives of the furan and oxadiazole rings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol is CHNOS, with a molecular weight of 182.2 g/mol. The compound features an oxadiazole ring fused with a furan moiety and a thiol group (-SH) at the 2-position of the oxadiazole, which contributes to its chemical reactivity and potential biological activity.

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol can induce apoptosis in cancer cell lines such as LN229 glioblastoma . The mechanism often involves DNA damage leading to cell death, making these compounds potential candidates for cancer therapy.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies involving various synthesized derivatives have demonstrated effectiveness against several bacterial strains, particularly gram-positive bacteria . The presence of the thiol group is believed to enhance its interaction with microbial targets.

3. Anti-Diabetic Effects

Recent investigations into the anti-diabetic properties of oxadiazole derivatives suggest that they can lower glucose levels in model organisms like Drosophila melanogaster. This indicates potential for developing new treatments for diabetes based on the structural characteristics of compounds like 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol .

Material Science Applications

1. Photovoltaic Materials

The unique electronic properties of oxadiazoles make them suitable for applications in organic photovoltaics. Their ability to form stable films with good charge transport properties allows for their use in solar cells .

2. Fluorescent Materials

Compounds containing oxadiazole structures are explored for their fluorescence properties, which can be utilized in sensors and imaging applications. The incorporation of furan moieties enhances their photophysical characteristics .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The thiol group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Key structural analogs differ in the substituent at the 5-position of the oxadiazole ring. A comparison is summarized in Table 1:

Table 1: Substituent Effects on 1,3,4-Oxadiazole-2-thiol Derivatives

Electronic Effects :

Physicochemical Properties

Melting Points :

Solubility :

Spectroscopic Characterization

- ¹H NMR : Methylfuran’s protons would resonate as a multiplet (δ 6.0–7.0 ppm for furan H; δ 2.3 ppm for -CH₃), distinct from pyridyl (δ 8.0–9.0 ppm) or benzyl (δ 7.2–7.5 ppm) signals.

- IR : Thiol S-H stretch (~2550 cm⁻¹) and C=N/C-O stretches (~1600–1650 cm⁻¹) are consistent across derivatives .

Biologische Aktivität

5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antimicrobial, and anti-tubercular activities.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring, which is known for its pharmacological relevance. The presence of the thiol group enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol | MDA-MB-231 (breast cancer) | 0.126 | |

| 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol | HeLa (cervical cancer) | 0.145 |

In a study by Upare et al. (2019), various oxadiazole derivatives exhibited significant inhibitory effects on cancer cell proliferation, with IC50 values indicating potent activity against resistant cancer strains .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research indicates that oxadiazole derivatives can be effective against a range of bacterial pathogens.

These findings suggest that 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol may serve as a lead compound for developing new antimicrobial agents.

Anti-Tubercular Activity

The anti-tubercular efficacy of oxadiazole derivatives has been documented extensively. For example, compounds similar to 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol showed significant inhibition against Mycobacterium tuberculosis.

| Compound | Concentration (μg/mL) | % Inhibition | Reference |

|---|---|---|---|

| 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol | 250 | 92% | |

| Compound 3a (related derivative) | 0.5 | >90% |

In vitro studies indicated that at concentrations as low as 250 μg/mL, the compound exhibited over 90% inhibition of M. tuberculosis growth .

Case Studies

A notable case study focused on the synthesis and evaluation of various oxadiazole derivatives for their biological activities. The study found that modifications in the structure significantly influenced their pharmacological profiles.

For instance:

- Compound Synthesis : Various derivatives were synthesized through combinatorial chemistry.

- Biological Testing : These compounds were tested against several cancer and bacterial strains.

- Results : The best-performing compounds showed IC50 values below 0.15 μM against multiple cancer cell lines and low MIC values against pathogenic bacteria.

Q & A

[Basic] What are the standard synthetic routes for preparing 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol?

The synthesis typically involves cyclization of substituted hydrazides with carbon disulfide (CS₂) in alkaline conditions. For example, 3-methylbenzohydrazide reacts with CS₂ and potassium hydroxide, followed by acidification to yield oxadiazole-thiol derivatives . Variations in substituents (e.g., aryl groups) are achieved by modifying the hydrazide precursor. Reaction conditions (e.g., temperature, solvent) influence yield and purity. For instance, derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) are synthesized via Method C or D, achieving yields between 55% and 90% .

[Advanced] How can low yields in the synthesis of substituted oxadiazole-thiols be addressed?

Low yields often result from steric hindrance or electron-deficient aromatic rings. Optimizing reaction parameters (e.g., prolonged reaction time, elevated temperatures) or using high-purity reagents can improve outcomes. For example, tert-butyl ester derivatives of cyclopropyl-substituted analogs achieved 82% yield via Method D by adjusting the reaction stoichiometry and using anhydrous conditions . Catalytic additives, such as phase-transfer catalysts, may also enhance cyclization efficiency .

[Basic] Which spectroscopic techniques are critical for characterizing oxadiazole-thiol derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and tautomeric forms (e.g., thiol vs. thione). For example, methoxy-substituted derivatives show distinct aromatic proton signals at δ 7.80 (d, J = 8.8 Hz) and δ 3.85 (s) for the methoxy group .

- Mass Spectrometry (MS) : ESI+ or HRMS validates molecular weight (e.g., m/z 242.9 [M+H]⁺ for chloro-methoxy derivatives) .

- IR Spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹) .

[Advanced] How can tautomerism (thiol-thione equilibrium) be resolved in structural analysis?

Variable-temperature NMR or X-ray crystallography can differentiate thiol and thione forms. For example, 5-(4-chlorophenoxy)methyl derivatives exhibit thione dominance in DMSO-d₆ due to solvent polarity . Computational methods (DFT) also predict tautomeric stability, as seen in pyridyl-oxadiazole-thione studies .

[Basic] What in vitro assays are used to evaluate biological activity?

Common assays include:

- Antioxidant Activity : DPPH radical scavenging (e.g., 81.2% activity for 5-(4-chlorophenoxy)methyl derivatives) .

- Antimicrobial Testing : Agar diffusion assays against E. coli or S. aureus (e.g., Pd(II) complexes show inhibition zones of 18–22 mm) .

- Enzyme Inhibition : Rho kinase or glutathione reductase assays using spectrophotometric methods .

[Advanced] How should contradictory bioactivity data across studies be interpreted?

Contradictions may arise from assay conditions (e.g., concentration, solvent) or bacterial strain variability. Cross-validation using multiple assays (e.g., MIC vs. zone-of-inhibition) and structure-activity relationship (SAR) analysis can clarify trends. For example, para-substituted derivatives often show higher antimicrobial activity than meta-substituted analogs due to enhanced membrane permeability .

[Basic] What are the material science applications of oxadiazole-thiol derivatives?

They serve as sensitizers in dye-sensitized solar cells (DSSCs). Ru(II) complexes with oxadiazole-thiol ligands exhibit tunable light absorption and charge-transfer properties, improving photovoltaic efficiency under varying illumination .

[Advanced] How can DSSC efficiency be enhanced through structural modifications?

Introducing electron-donating groups (e.g., methoxy) or π-extended ligands (e.g., biphenyl) red-shifts absorption spectra. Co-sensitization with complementary dyes (e.g., carbazole-based) also broadens light-harvesting ranges, as demonstrated in Ru(II)-oxadiazole complexes .

[Basic] What are the common chemical reactions of oxadiazole-thiols?

- Oxidation : Thiol (-SH) to disulfide (-S-S-) using H₂O₂ or I₂ .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) at the aryl ring .

- Coupling : Alkylation with alkyl halides to form thioethers .

[Advanced] How can derivatives be designed for targeted reactivity (e.g., selective S-alkylation)?

Use sterically hindered alkyl halides (e.g., tert-butyl bromoacetate) and polar aprotic solvents (e.g., DMF) to favor S-alkylation over O- or N-attack. For example, tert-butyl 4-((5-aryl-oxadiazol-2-yl)thio)butanoates are synthesized in >80% yield via SN2 mechanisms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.